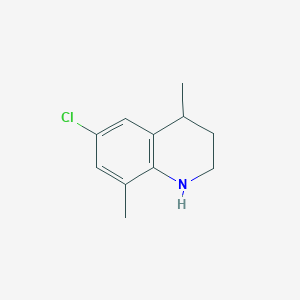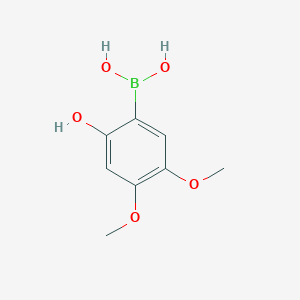![molecular formula C9H15NO4 B11902160 (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[44]nonane-7-carboxylate is a chemical compound with the molecular formula C9H15NO4 It is characterized by a spirocyclic structure, which includes a 1,4-dioxane ring fused to a nonane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a diol under acidic conditions to form the 1,4-dioxane ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the spirocyclic intermediate with an amine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Alcohol derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The spirocyclic structure may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate:
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid: Similar structure but lacks the ester group.
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-alcohol: Similar structure but has an alcohol group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with an amino group and a methyl ester, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl (7S,8R)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-12-8(11)6-4-9(5-7(6)10)13-2-3-14-9/h6-7H,2-5,10H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
FSRGQFQPILGDAB-NKWVEPMBSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC2(C[C@H]1N)OCCO2 |
SMILES canonique |
COC(=O)C1CC2(CC1N)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


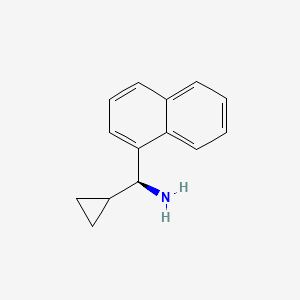
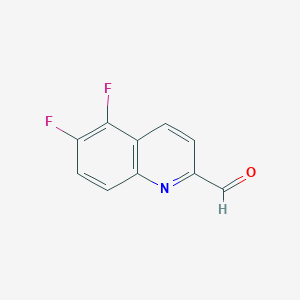


![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
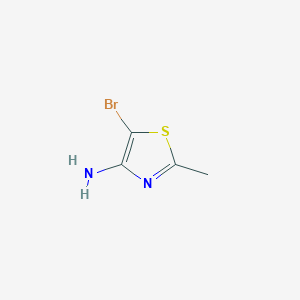

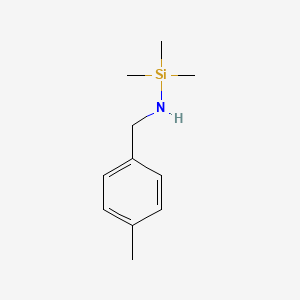
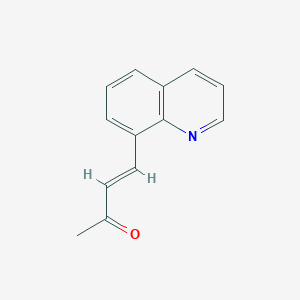

![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)

